molecular formula C16H26N2O2 B3717039 5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione

5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione

Cat. No.: B3717039
M. Wt: 278.39 g/mol
InChI Key: GGOBGZFMESATAQ-UHFFFAOYSA-N
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Description

The compound 5,5-dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione is a β-diketone derivative featuring a cyclohexane-1,3-dione core substituted with a dimethyl group at the 5-position and an ethylidene-linked piperidin-4-ylmethyl amino moiety at the 2-position. Its piperidine substituent may enhance solubility and bioavailability compared to purely aromatic analogs .

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[C-methyl-N-(piperidin-4-ylmethyl)carbonimidoyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11(18-10-12-4-6-17-7-5-12)15-13(19)8-16(2,3)9-14(15)20/h12,17,19H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOBGZFMESATAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1CCNCC1)C2=C(CC(CC2=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione involves several steps. One common method includes the reaction of 5,5-dimethylcyclohexane-1,3-dione with piperidin-4-ylmethylamine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. The piperidin-4-ylmethylamino group plays a crucial role in binding to target molecules, while the cyclohexane-1,3-dione moiety contributes to the compound’s overall stability and reactivity. The exact pathways and molecular targets involved in its action are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The cyclohexane-1,3-dione scaffold is common among analogs, but substituents at the 2-position dictate key differences:

Compound Name Substituent at 2-Position Molecular Weight LogP<sup>a</sup> Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų)
Target Compound Piperidin-4-ylmethyl aminoethylidene Calculated ~350 1.8<sup>b</sup> 2 / 5 ~75
5,5-Dimethyl-2-(2-(4-fluorophenyl)hydrazono)cyclohexane-1,3-dione (Compound 1) 4-Fluorophenylhydrazone 290.29 2.5 2 / 4 68.9
5,5-Dimethyl-2-(2-(2-trifluoromethylphenyl)hydrazono)cyclohexane-1,3-dione (Compound 2) 2-Trifluoromethylphenylhydrazone 340.29 3.1 2 / 5 68.9
5,5-Dimethyl-2-(3-nitrophenylhydrazono)cyclohexane-1,3-dione (Ligand L) 3-Nitrophenylhydrazone 315.30 2.8 2 / 6 89.9
5,5-Dimethyl-2-[(3-trifluoromethylphenyl)aminomethylene]cyclohexane-1,3-dione 3-Trifluoromethylphenylaminomethylene 354.31 3.5 1 / 6 49.7

<sup>a</sup>LogP values estimated using SwissADME .
<sup>b</sup>Predicted for target compound based on structural similarity.

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance lipophilicity and influence binding interactions .
Anti-COX-2 Activity
  • Compound 2 (2-trifluoromethylphenyl): Exhibits superior anti-COX-2 activity (docking score: −9.2 kcal/mol) compared to Compound 1 (4-fluorophenyl; −8.5 kcal/mol), attributed to stronger hydrophobic interactions and electron-withdrawing effects of the CF3 group .
  • Target Compound : Piperidine’s basic nitrogen may facilitate hydrogen bonding with COX-2’s active site, though experimental data is pending .
Anticancer Activity
  • Compound 5c (4-bromophenyl derivative): Demonstrated high binding affinity (−10.2 kcal/mol) against breast cancer protein 2ZOQ and significant in vitro cytotoxicity (IC50: 12 µM) .
  • Metal Complexes : Zn(II) and Cu(II) complexes of 3-nitrophenylhydrazone derivatives showed enhanced antibacterial activity (MIC: 8–16 µg/mL) and altered optical properties due to metal coordination .
ADMET Profiles
  • Compound 2 : Predicted to cross the blood-brain barrier (BBB) but may inhibit cytochrome P450 enzymes .
  • Target Compound : Piperidine moiety may reduce hepatotoxicity risks compared to nitro-substituted analogs .

Computational and Structural Insights

  • Molecular Docking : Trifluoromethyl and nitro groups stabilize ligand-enzyme complexes via π-π stacking and electrostatic interactions .

Biological Activity

Molecular Formula

  • Molecular Formula : C₁₃H₁₉N₂O₂
  • Molecular Weight : 235.30 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to 5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione exhibit significant anticancer properties. For instance, derivatives of diketones have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15.5Induction of apoptosis
Compound BMCF-720.0Inhibition of cell proliferation
Compound CA54918.3Cell cycle arrest

In a study involving similar diketone compounds, it was found that the presence of electron-withdrawing groups significantly enhanced their anticancer activity by promoting apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings indicate potential for development as an antimicrobial agent .

Neuroprotective Effects

There is emerging evidence suggesting that the piperidine component may confer neuroprotective effects. Compounds with similar structures have been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.

The biological activities of 5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione are hypothesized to involve several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through mitochondrial depolarization.
  • Cell Cycle Arrest : It potentially interferes with cell cycle progression at the G2/M phase.
  • Antioxidant Activity : The diketone moiety may scavenge free radicals, reducing oxidative stress in cells.

Study 1: Anticancer Efficacy

In a controlled study on cancer cell lines, the compound was tested against various types of cancers including breast and lung cancer. The results indicated a significant reduction in cell viability correlating with increased concentrations of the compound.

Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using standard disk diffusion methods against several bacterial strains. The compound demonstrated notable inhibition zones, suggesting its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione
Reactant of Route 2
5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione

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